1-(Chloroacetyl)azocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

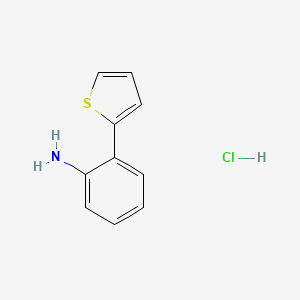

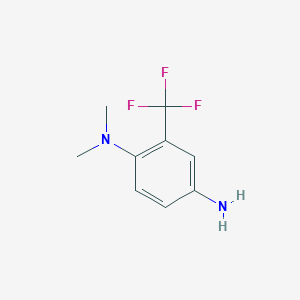

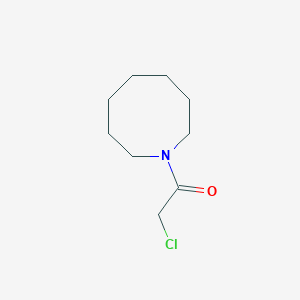

“1-(Chloroacetyl)azocane” is a chemical compound with the molecular formula C9H16ClNO . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 eight-membered ring, and 1 tertiary amide .

Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)azocane” includes an eight-membered ring and a tertiary amide . The average mass of the molecule is 189.682 Da, and the monoisotopic mass is 189.092041 Da .

Scientific Research Applications

Proteomics Research

1-(Chloroacetyl)azocane is utilized in proteomics research for the study of proteins and their functions. It serves as a biochemical tool for the modification of proteins, which can help in understanding protein interactions and dynamics within the cellular environment .

Antigen-Specific Cell Staining

This compound has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell staining . The chloroacetyl group modification on the substrate enhances its retention by forming a covalent bond with intracellular proteins, which is crucial for accurate and long-lasting cell labeling in immunological studies .

Suppression of Dissociation in Cell Staining

The chloroacetyl group in 1-(Chloroacetyl)azocane can suppress the dissociation of a fluorescent molecule from cells after staining. This property is significant for developing more stable and reliable cell staining methods, which are essential for various biological assays and diagnostic applications .

Biochemical Synthesis

1-(Chloroacetyl)azocane is involved in the synthesis of biologically relevant compounds, such as 1,2,3-triazoles . These triazoles have important applications in pharmaceutical chemistry, highlighting the role of 1-(Chloroacetyl)azocane in the development of new drugs and therapeutic agents .

Fluorescence Amplification

Researchers have developed a hydrolase-based fluorescence amplification method using 1-(Chloroacetyl)azocane. This method is used for labeling cells with fluorescent substrates, which is a critical technique for visualizing and tracking cellular processes in real-time .

Chemical Modification for Enhanced Substrate Retention

The chloroacetyl group in 1-(Chloroacetyl)azocane is also used to chemically modify substrates to enhance their retention in cells. This modification is beneficial for various biochemical assays that require the substrates to remain within the cells for extended periods .

Safety and Hazards

Future Directions

While specific future directions for “1-(Chloroacetyl)azocane” are not mentioned in the literature, research into similar compounds is ongoing. For example, the development of efficient, environmentally safe methods for the synthesis of biologically active compounds is a major goal in organic synthesis .

properties

IUPAC Name |

1-(azocan-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHOJOCNQDXKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585352 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)azocane | |

CAS RN |

14368-26-4 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)